5-methyl-2-(trifluoromethyl)pyridin-3-amine
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Overview
Description
5-methyl-2-(trifluoromethyl)pyridin-3-amine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. The trifluoromethyl group (-CF3) and the amine group (-NH2) attached to the pyridine ring confer unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-(trifluoromethyl)pyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This method is favored due to its mild reaction conditions and high functional group tolerance.
Another method involves the direct amination of 5-methyl-2-(trifluoromethyl)pyridine using ammonia or an amine source under suitable reaction conditions . This process typically requires a catalyst, such as a transition metal complex, to facilitate the amination reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-(trifluoromethyl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 5-methyl-2-methylpyridin-3-amine.
Substitution: Various substituted pyridines depending on the reagents used.
Scientific Research Applications
5-methyl-2-(trifluoromethyl)pyridin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-methyl-2-(trifluoromethyl)pyridin-3-amine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . Additionally, the amine group can form hydrogen bonds with target proteins, influencing their conformation and function .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-(trifluoromethyl)pyridine
- 5-chloro-2-(trifluoromethyl)pyridin-3-amine
- 5-methyl-2-(trifluoromethyl)pyridine
Uniqueness
5-methyl-2-(trifluoromethyl)pyridin-3-amine is unique due to the presence of both the trifluoromethyl and amine groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds . The trifluoromethyl group enhances the compound’s electron-withdrawing ability, while the amine group provides nucleophilic sites for further chemical modifications .
Properties
IUPAC Name |
5-methyl-2-(trifluoromethyl)pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c1-4-2-5(11)6(12-3-4)7(8,9)10/h2-3H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFRZWQXZKNNNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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